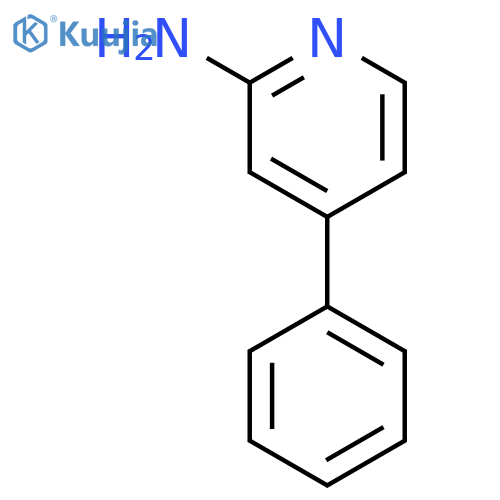Cas no 60781-83-1 (4-phenylpyridin-2-amine)

4-phenylpyridin-2-amine structure
商品名:4-phenylpyridin-2-amine
4-phenylpyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-Phenylpyridin-2-amine
- (4-Phenylpyridin-2-yl)amine
- 2-AMINO-4-PHENYLPYRIDINE
- 2-Pyridinamine, 4-phenyl-
- 4-Phenylpyridin-2-ylamine
- 4-PHENYL-PYRIDIN-2-YLAMINE
- 4-phenyl-2-pyridinamine
- 2-Amino-4-phenyl pyridine
- 4-phenylpyridin-2-amin
- amino-4-phenylpyridine
- PubChem14875
- 4-phenyl-2-pyridylamine
- 2-Pyridinamine,4-phenyl-
- (4-phenyl-pyridin-2-yl)-amine
- 4-PHENYL-2-AMINOPYRIDINE
- BAOIJCGWLQNKOE-UHFFFAOYSA-N
- SBB088432
- CS-D0615
- DB-005942
- FS-1015
- DTXSID8069430
- AB03798
- AC-907/25000251
- AKOS005266492
- SY032947
- J-400239
- 60781-83-1
- SCHEMBL1836488
- MFCD00137848
- 4-phenyl-pyridin-2-ylamine, AldrichCPR
- 4-phenylpyridin-2-amine
-
- MDL: MFCD00137848
- インチ: 1S/C11H10N2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)
- InChIKey: BAOIJCGWLQNKOE-UHFFFAOYSA-N
- ほほえんだ: N1C([H])=C([H])C(=C([H])C=1N([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 170.084398g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 170.084398g/mol
- 単一同位体質量: 170.084398g/mol
- 水素結合トポロジー分子極性表面積: 38.9Ų
- 重原子数: 13
- 複雑さ: 152
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.133
- ゆうかいてん: 160-163°C
- ふってん: 343.7℃ at 760 mmHg
- フラッシュポイント: 188.447 °C
- PSA: 38.91000
- LogP: 2.91200
4-phenylpyridin-2-amine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H301,H318
- 警告文: P261; P280; P305+P351+P338; P304+P340; P405; P501
- 危険カテゴリコード: 41
- セキュリティの説明: 26-39
- ちょぞうじょうけん:Store at room temperature
- 包装グループ:III
- 危険レベル:6.1
4-phenylpyridin-2-amine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-phenylpyridin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D961066-5g |
2-Pyridinamine, 4-phenyl- |
60781-83-1 | 95+% | 5g |
$205 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1131752-1g |
4-Phenyl-pyridin-2-ylamine |
60781-83-1 | 95% | 1g |
$155 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1664-100MG |
4-phenylpyridin-2-amine |
60781-83-1 | 95% | 100MG |
¥ 211.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1664-250MG |
4-phenylpyridin-2-amine |
60781-83-1 | 95% | 250MG |
¥ 330.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1664-5G |
4-phenylpyridin-2-amine |
60781-83-1 | 95% | 5g |
¥ 2,475.00 | 2023-03-14 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0260-1g |
4-Phenyl-pyridin-2-ylamine |
60781-83-1 | 97% | 1g |
¥856.91 | 2025-01-22 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0260-250mg |
4-Phenyl-pyridin-2-ylamine |
60781-83-1 | 97% | 250mg |
¥673.28 | 2025-01-22 | |
| Alichem | A022003997-10g |
2-Amino-4-phenylpyridine |
60781-83-1 | 97% | 10g |
$901.80 | 2023-09-01 | |
| Apollo Scientific | OR929662-5g |
2-Amino-4-phenylpyridine |
60781-83-1 | 95% | 5g |
£1143.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NE269-200mg |
4-phenylpyridin-2-amine |
60781-83-1 | 95+% | 200mg |
304.0CNY | 2021-08-05 |
60781-83-1 (4-phenylpyridin-2-amine) 関連製品
- 452-58-4(pyridine-2,3-diamine)
- 461-88-1(pyridine-2,4-diamine)
- 1008-88-4(3-Phenylpyridine)
- 939-23-1(4-Phenylpyridine)
- 52311-42-9(4,4'-Bipyridin-2-amine)
- 553-26-4(4-(pyridin-4-yl)pyridine)
- 580-22-3(2-Aminoquinoline)
- 141-86-6(pyridine-2,6-diamine)
- 1532-84-9(isoquinolin-1-amine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:60781-83-1)4-phenylpyridin-2-amine

清らかである:99%
はかる:5g
価格 ($):327.0